溴化普利芬

描述

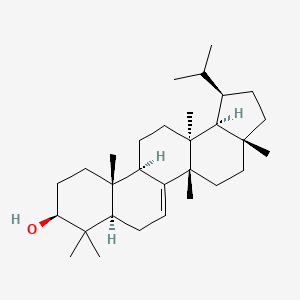

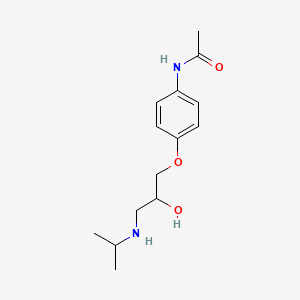

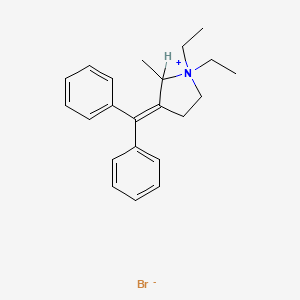

溴化普利芬是一种主要用于治疗肠易激综合征的药物,因为它具有抗胆碱能特性。 它是一种解痉剂,有助于缓解胃肠道肌肉痉挛 。 该化合物的IUPAC名为3-(二苯基亚甲基)-1,1-二乙基-2-甲基吡咯烷鎓溴化物,分子式为C22H28BrN .

科学研究应用

溴化普利芬在科学研究中有着广泛的应用,包括:

化学: 它被用作研究抗胆碱能剂及其化学性质的模型化合物。

生物学: 溴化普利芬用于研究肌肉收缩和舒张,特别是在胃肠道中。

医学: 该化合物正在研究其在治疗肠易激综合征和其他胃肠道疾病方面的潜在治疗作用.

工业: 溴化普利芬用于制药行业开发解痉药物.

作用机制

溴化普利芬通过拮抗体内毒蕈碱受体来发挥作用。通过抑制乙酰胆碱(一种刺激肌肉收缩的神经递质)的作用,溴化普利芬有助于放松和减少肌肉痉挛。 这种机制在缓解肠易激综合征相关的腹痛和腹痛症状方面特别有效 .

生化分析

Biochemical Properties

Prifinium bromide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As an antimuscarinic agent, prifinium bromide binds to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine, a neurotransmitter that stimulates muscle contractions. This interaction helps relax and reduce muscle spasms, which is beneficial in treating conditions like irritable bowel syndrome .

Cellular Effects

Prifinium bromide influences various types of cells and cellular processes. It affects cell function by blocking muscarinic receptors, which are involved in cell signaling pathways. This blockade leads to a reduction in intracellular calcium levels, thereby decreasing muscle contractions. Additionally, prifinium bromide can impact gene expression and cellular metabolism by altering the activity of enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of prifinium bromide involves its binding interactions with muscarinic acetylcholine receptors. By antagonizing these receptors, prifinium bromide inhibits the action of acetylcholine, leading to a decrease in muscle contractions and spasms. This inhibition also affects enzyme activity, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of prifinium bromide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prifinium bromide maintains its efficacy over extended periods, but its degradation products may have different effects on cells. Long-term exposure to prifinium bromide in in vitro and in vivo studies has shown consistent antispasmodic effects without significant adverse effects .

Dosage Effects in Animal Models

The effects of prifinium bromide vary with different dosages in animal models. At therapeutic doses, prifinium bromide effectively reduces muscle spasms and alleviates symptoms of irritable bowel syndrome. At higher doses, prifinium bromide may cause toxic or adverse effects, such as increased heart rate and dry mouth. Threshold effects have been observed, indicating that there is a specific dosage range within which prifinium bromide is most effective and safe .

Metabolic Pathways

Prifinium bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of active and inactive metabolites, which are then excreted from the body. Prifinium bromide’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Prifinium bromide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, prifinium bromide accumulates in specific tissues, such as the gastrointestinal tract, where it exerts its therapeutic effects. The compound’s localization and accumulation are essential for its efficacy in treating irritable bowel syndrome .

Subcellular Localization

The subcellular localization of prifinium bromide is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Prifinium bromide’s localization to muscarinic receptors on the cell membrane is essential for its antimuscarinic activity. Additionally, its presence in other cellular compartments may influence its overall therapeutic effects .

准备方法

溴化普利芬是通过一系列化学反应合成的,涉及吡咯烷鎓环的形成以及随后的取代反应。 合成路线通常包括二苯基甲烷与二乙胺反应生成中间体化合物,然后与甲基碘反应生成最终产物 。 工业生产方法通常利用高效液相色谱(HPLC)来纯化和定量溴化普利芬 .

化学反应分析

溴化普利芬会发生多种化学反应,包括:

氧化: 溴化普利芬在特定条件下可被氧化形成不同的氧化产物。

还原: 该化合物可以被还原成相应的还原形式。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及氢氧化钠等亲核试剂。 这些反应形成的主要产物取决于使用的具体条件和试剂 .

相似化合物的比较

溴化普利芬在抗胆碱能药物中具有独特之处,因为它具有特定的化学结构和药理特性。类似的化合物包括:

丁溴东莨菪碱: 另一种用于类似治疗目的的抗胆碱能药物。

阿托品: 一种众所周知的抗胆碱能药物,具有更广泛的应用。

消旋山莨菪碱: 一种用于治疗胃肠道疾病的解痉剂.

属性

IUPAC Name |

3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N.BrH/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,18H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGJZJXOPSNTGZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023508 | |

| Record name | Prifinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4630-95-9 | |

| Record name | Prifinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prifinium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prifinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prifinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIFINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B7O9ZC520 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Prifinium Bromide?

A: Prifinium Bromide is an anticholinergic agent that acts primarily by blocking the action of acetylcholine at muscarinic receptors. [, , ] This antagonism results in a relaxation of smooth muscles in various organs, particularly in the gastrointestinal tract. [, , ]

Q2: How does Prifinium Bromide compare to other anticholinergic drugs in terms of potency and organ selectivity?

A: Studies have shown that Prifinium Bromide demonstrates potent anticholinergic activity, often surpassing the potency of atropine, hyoscine butylbromide, timepidium bromide, and diphemanil methylsulfate in inhibiting acetylcholine-induced contractions in isolated smooth muscle preparations. [, , ] Interestingly, while exhibiting potent effects on the gastrointestinal tract, Prifinium Bromide displays relatively weaker activity in the urinary bladder compared to some other anticholinergics like timepidium bromide and butylscopolamine bromide. [] This suggests a degree of organ selectivity for Prifinium Bromide, potentially leading to a favorable side effect profile. []

Q3: What is the molecular formula and weight of Prifinium Bromide?

A3: Prifinium Bromide has the molecular formula C26H33BrN2O2 and a molecular weight of 473.46 g/mol.

Q4: Is there information available regarding the material compatibility and stability of Prifinium Bromide?

A4: The provided research papers primarily focus on the pharmacological aspects of Prifinium Bromide. More detailed studies on material compatibility and stability, especially in various formulations, would be valuable for pharmaceutical development.

Q5: Are there any known interactions of Prifinium Bromide with drug transporters or metabolizing enzymes?

A5: The provided research papers do not delve into the specific interactions of Prifinium Bromide with drug transporters or metabolizing enzymes. Further research is needed to fully understand the drug's metabolic pathways and potential for drug-drug interactions.

Q6: What are the primary applications of Prifinium Bromide in clinical settings?

A: Prifinium Bromide is primarily indicated for the treatment of gastrointestinal disorders associated with smooth muscle spasms and incoordination. [, , ] It demonstrates efficacy in alleviating symptoms of irritable bowel syndrome (IBS), including abdominal pain, gas, diarrhea, and constipation. [, , , ] In this context, Prifinium Bromide has shown superior efficacy compared to placebo and comparable or even greater effectiveness than other commonly used antispasmodics. [] Furthermore, the drug exhibits a favorable safety profile with minimal side effects, making it a valuable option for managing IBS symptoms. [, , ]

Q7: Has Prifinium Bromide been studied for any applications beyond gastrointestinal disorders?

A: Beyond its well-established use in gastrointestinal disorders, Prifinium Bromide has shown potential in veterinary medicine for inducing parturition in bitches. [, ] When administered with a pretreatment of prifinium bromide, a low dose of fenprostalene (a prostaglandin F2α analogue) effectively induces parturition while minimizing side effects like diarrhea and salivation. [, ] This approach has shown promising results in reducing the stress associated with fenprostalene administration, as indicated by lower plasma cortisol levels in treated bitches. [] Moreover, this method doesn't negatively impact the survival rate of newborn puppies, suggesting it as a reliable and safe option for inducing parturition in canines. []

Q8: Are there specific biomarkers being researched for predicting Prifinium Bromide efficacy?

A8: The current research primarily focuses on Prifinium Bromide's pharmacological properties and clinical applications. Further investigation into potential biomarkers could provide valuable insights into predicting treatment response and personalizing therapy.

Q9: What analytical methods are commonly employed for the detection and quantification of Prifinium Bromide?

A9: Several analytical methods have been developed and validated for the determination of Prifinium Bromide in various matrices. These include:

- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of Prifinium Bromide in pharmaceutical formulations and biological samples. [, , ] Reverse-phase HPLC with UV detection is frequently employed, providing accurate and precise measurements. [, ]

- Voltammetry: This electrochemical technique offers a sensitive and selective approach for quantifying Prifinium Bromide in pharmaceutical formulations. [] Square wave voltammetry, in particular, has demonstrated good sensitivity and accuracy for the determination of the drug. []

- Spectrophotometry: While less commonly employed than HPLC, spectrophotometric methods have also been developed for Prifinium Bromide analysis. [] These methods typically rely on UV-visible spectrophotometry and may involve derivatization strategies to enhance sensitivity and selectivity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。